4-butyl-5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-BUTYL-5-(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-5-(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl. Subsequent reactions with various reagents lead to the formation of the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-5-(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-BUTYL-5-(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-BUTYL-5-(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as TRKs. By binding to the kinase domain of TRKs, the compound inhibits their activity, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and have been extensively studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with similar biological activities and potential therapeutic applications.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various medicinal applications.
Uniqueness
The uniqueness of 4-BUTYL-5-(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific structure, which confers distinct biological activities and potential therapeutic benefits. Its ability to inhibit TRKs with high selectivity makes it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C19H24N6S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-butyl-3-(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H24N6S/c1-3-4-9-25-17(21-22-19(25)26)13-10-14(11-5-6-11)20-18-15(13)16(12-7-8-12)23-24(18)2/h10-12H,3-9H2,1-2H3,(H,22,26) |
InChI Key |
NJBBKBHMKLFHEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC(=NC3=C2C(=NN3C)C4CC4)C5CC5 |
Origin of Product |
United States |
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